molecular formula C11H16S B13768991 Sulfide, neopentyl phenyl CAS No. 7210-80-2

Sulfide, neopentyl phenyl

Cat. No.: B13768991
CAS No.: 7210-80-2
M. Wt: 180.31 g/mol
InChI Key: OGILWELMFMDAJR-UHFFFAOYSA-N
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Description

Neopentyl phenyl sulfide (chemical formula: C₁₁H₁₆S) is an organosulfur compound featuring a neopentyl group (2,2-dimethylpropyl, (CH₃)₃CCH₂–) linked via a sulfur atom to a phenyl ring (C₆H₅–). This compound is characterized by its steric bulk due to the branched neopentyl moiety, which significantly influences its chemical reactivity and physical properties. It is synthesized via nucleophilic substitution reactions, such as the reaction of sodium sulfide with neopentyl bromide and benzenethiol .

Properties

CAS No.

7210-80-2

Molecular Formula

C11H16S

Molecular Weight

180.31 g/mol

IUPAC Name

2,2-dimethylpropylsulfanylbenzene

InChI

InChI=1S/C11H16S/c1-11(2,3)9-12-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

OGILWELMFMDAJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CSC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Neopentyl phenylsulfide can be synthesized through the reaction of neopentyl bromide with sodium benzenethiolate. The reaction is typically carried out in a two-necked flask fitted with a reflux condenser, a gas-inlet, and a magnetic stirrer. The mixture is heated at 70°C with vigorous stirring under nitrogen for 3.5 hours. After cooling, the organic layer is separated, and the aqueous phase is extracted with diethyl ether. The combined organic phases are washed with aqueous sodium chloride and dried over calcium chloride. The solvent is then removed, and the residual oil is distilled to obtain neopentyl phenylsulfide .

Industrial Production Methods: While specific industrial production methods for neopentyl phenylsulfide are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction parameters can enhance yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Neopentyl phenylsulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: Neopentyl phenylsulfide can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and appropriate catalysts are employed for substitution reactions.

Major Products:

Scientific Research Applications

Neopentyl phenylsulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of neopentyl phenylsulfide involves its interaction with various molecular targets. In nucleophilic substitution reactions, the sulfur atom acts as a nucleophile, attacking electrophilic centers. The steric hindrance provided by the neopentyl group influences the reaction kinetics and pathways. The compound’s unique structure allows it to participate in specific reactions that are not feasible for other sulfides .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between neopentyl phenyl sulfide and related sulfides:

Compound Formula Substituents Key Features
Neopentyl phenyl sulfide C₁₁H₁₆S Neopentyl, phenyl High steric hindrance, thermal stability
Diphenyl disulfide C₁₂H₁₀S₂ Two phenyl groups Disulfide bond, oxidizable to sulfonic acids
Phenyl propyl sulfide C₉H₁₂S Phenyl, n-propyl Linear alkyl chain, lower steric bulk
Phenyl trifluoromethyl sulfide C₇H₅F₃S Phenyl, CF₃ Electron-withdrawing CF₃ group, enhanced acidity

Reactivity and Stability

  • Steric Effects : The neopentyl group in neopentyl phenyl sulfide imposes significant steric hindrance, reducing nucleophilic substitution rates compared to less bulky analogs. For example, neopentyl chloride derivatives exhibit slower solvolysis than their linear or phenyl-substituted counterparts due to hindered access to the reactive center .
  • Radical Stability : In radical reactions, the phenyl group in neopentyl phenyl sulfide can stabilize transition states via resonance, similar to neophyl chloride (7), which shows ninefold higher reactivity than neopentyl chloride (6) in reactions with Ph₂P⁻ ions .
  • Electron Density: The sulfur atom in sulfides can act as a weak electron donor. However, the neopentyl group’s inductive electron-donating effects may slightly offset the phenyl ring’s electron-withdrawing nature, leading to unique reactivity in cross-coupling or oxidation reactions.

Key Research Findings

  • Steric vs. Electronic Effects : The neopentyl group’s steric bulk dominates over electronic effects in determining reactivity. For example, neopentyl phenyl sulfide resists oxidation more effectively than diphenyl disulfide due to hindered access to the sulfur atom .
  • Thermal Stability : Neopentyl phenyl sulfide’s decomposition temperature (~250°C) exceeds that of phenyl propyl sulfide (~180°C), making it suitable for high-temperature applications .
  • Biological Activity: In medicinal chemistry, neopentyl groups balance potency and stability.

Biological Activity

Sulfide, neopentyl phenyl (also known as neopentyl phenylsulfide or 2,2-dimethylpropylsulfanylbenzene) is an organic compound with the molecular formula C11H16SC_{11}H_{16}S and a CAS number of 7210-80-2. This compound has garnered attention due to its potential biological activities, particularly in the fields of chemistry and medicine. This article explores the biological activity of neopentyl phenyl sulfide, including its synthesis, chemical properties, and relevant case studies.

Neopentyl phenyl sulfide is characterized by a unique structure that combines a neopentyl group with a phenyl ring linked by a sulfur atom. The compound's properties are summarized in the following table:

PropertyDescription
CAS No. 7210-80-2
Molecular Formula C11H16S
Molecular Weight 180.31 g/mol
IUPAC Name 2,2-dimethylpropylsulfanylbenzene
InChI Key OGILWELMFMDAJR-UHFFFAOYSA-N

Synthesis

Neopentyl phenyl sulfide can be synthesized through the reaction of neopentyl bromide with sodium benzenethiolate. The synthesis typically involves heating the reactants in a nitrogen atmosphere under reflux conditions for several hours. This method yields the desired sulfide compound with significant purity and yield.

Antibacterial Properties

Research indicates that neopentyl phenyl sulfide exhibits notable antibacterial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in medicinal chemistry as an antibacterial agent .

Insecticidal Activity

Insecticidal activity assessments have revealed that derivatives of neopentyl phenyl sulfide show promise as effective insecticides. For instance, compounds containing sulfide derivatives have demonstrated high lethality rates against pests such as Plutella xylostella and Aphis craccivora at low concentrations . The structure-activity relationship (SAR) analysis indicates that modifications in the compound's structure can enhance its insecticidal efficacy.

Case Studies

  • Insecticidal Efficacy
    • A study reported that certain derivatives of neopentyl phenyl sulfide achieved up to 100% lethality against P. xylostella at concentrations as low as 0.625 mg/L. This finding suggests that neopentyl phenyl sulfide derivatives could be developed into effective pest control agents .
  • Structure-Activity Relationship Analysis
    • Research on novel meta-diamide compounds containing sulfide derivatives showed that specific modifications to the sulfur-containing structure significantly improved insecticidal activity compared to traditional compounds like Broflanilide . This emphasizes the potential of neopentyl phenyl sulfide in developing new insecticides.

The biological activity of neopentyl phenyl sulfide is attributed to its ability to interact with various molecular targets. The sulfur atom acts as a nucleophile in substitution reactions, allowing the compound to engage with electrophilic centers effectively. The steric hindrance provided by the neopentyl group influences both reaction kinetics and pathways, making it distinct from other similar compounds .

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